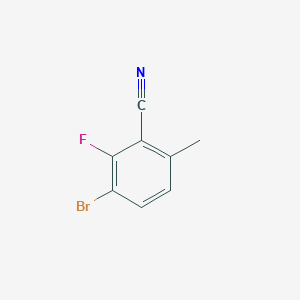

3-Bromo-2-fluoro-6-methylbenzonitrile

Description

Significance of Nitrile-Containing Aromatic Scaffolds in Synthetic Chemistry

Aromatic nitriles are fundamental building blocks in organic synthesis, primarily due to the versatile chemistry of the nitrile group. numberanalytics.com This functional group can be readily converted into other valuable moieties such as amines, carboxylic acids, amides, and tetrazoles, making nitrile-containing aromatic scaffolds highly sought-after intermediates. numberanalytics.comresearchgate.net Their incorporation into molecular frameworks is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.comnumberanalytics.com

In medicinal chemistry, the nitrile group is particularly significant. It can act as a bioisostere for other functional groups, such as carbonyls and halogens, and can modulate the pharmacokinetic properties of a drug candidate to improve bioavailability. researchgate.net The nitrile's ability to participate in hydrogen bonding, polar interactions, and π-π interactions can enhance binding affinity and selectivity for specific biological targets. researchgate.net Furthermore, introducing a nitrile group can block metabolically susceptible sites on a molecule, thereby increasing its metabolic stability. researchgate.net Consequently, over 30 pharmaceuticals containing a nitrile group have received FDA approval for a variety of clinical applications. nih.gov

Strategic Importance of Halogenated Arenes as Synthons in Advanced Organic Synthesis

Halogenated aromatic compounds, or haloarenes, are indispensable synthons in advanced organic synthesis. The halogen atom serves as a reactive handle, enabling a diverse range of chemical transformations, most notably cross-coupling reactions. This allows for the construction of complex molecular architectures from simpler precursors. bohrium.com The ability to selectively functionalize C-H bonds through halogenation is a cornerstone of modern synthetic strategy, providing a direct pathway to modify inert positions on an aromatic ring. bohrium.com

Enzymatic halogenation processes are also emerging as powerful tools in green chemistry, offering high selectivity under mild conditions. bohrium.com The strategic placement of a halogen on an aromatic ring is crucial for creating intermediates that can be further elaborated into complex target molecules, including blockbuster pharmacological compounds. researchgate.net Halogenated arenes are foundational to the synthesis of condensed arenes and other carbon-based materials. nih.gov

Positional Isomerism and Substituent Effects in Halogenated Benzonitrile (B105546) Derivatives

This distribution, in turn, influences the molecule's reactivity, acidity, basicity, and spectroscopic characteristics. For example, a strong electron-withdrawing group like a nitrile can decrease the electron density of the benzene (B151609) ring to which it is attached. nih.gov In the case of 3-Bromo-2-fluoro-6-methylbenzonitrile, the interplay between the inductive effects of the bromine and fluorine atoms, the electron-donating nature of the methyl group, and the electron-withdrawing character of the nitrile group creates a unique reactivity profile that can be exploited in targeted synthetic applications. Differentiating between positional isomers is a critical task in analytical and synthetic chemistry, often requiring sophisticated techniques to confirm the precise structure. nih.gov

Overview of Research Trajectories for this compound

This compound has emerged as a valuable intermediate in synthetic organic chemistry. Its primary research application appears to be as a building block in the synthesis of more complex molecules, particularly those with potential therapeutic applications. For instance, it has been cited as an intermediate in methods for preparing therapeutic compounds useful in the treatment of retroviral infections. chiralen.com

The specific arrangement of its functional groups—a bromine atom suitable for cross-coupling reactions, a fluorine atom that can modulate electronic properties and metabolic stability, a nitrile group for conversion to other functionalities, and a methyl group—makes it a highly versatile synthon. Research involving this compound is focused on leveraging its unique substitution pattern to construct complex molecular scaffolds that are otherwise difficult to access.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1807117-74-3 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol chemscene.com |

| SMILES | N#CC1=C(C)C=CC(Br)=C1F |

| Purity | ≥95% chemscene.com |

Computational Chemistry Data

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 23.79 |

| LogP | 2.7683 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLAYODKKOFLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Bromo 2 Fluoro 6 Methylbenzonitrile

Established Synthetic Routes to 3-Bromo-2-fluoro-6-methylbenzonitrile

The most plausible and established approach to the synthesis of this compound involves the direct electrophilic bromination of a suitable precursor. This method leverages well-understood reactions in aromatic chemistry.

Precursor Chemistry and Starting Materials Selection

The key precursor for this synthesis is 2-fluoro-6-methylbenzonitrile (B188161) . This starting material contains the core structural elements of the target molecule, namely the benzonitrile (B105546) framework with the fluoro and methyl groups at the C2 and C6 positions, respectively. The selection of this precursor is strategic as it allows for the introduction of the bromine atom in a final, regiochemically-driven step.

The synthesis of 2-fluoro-6-methylbenzonitrile itself can be achieved through various standard organic chemistry transformations, such as a Sandmeyer reaction starting from 2-fluoro-6-methylaniline (B1315733) or by dehydration of the corresponding benzamide. The availability and stability of this precursor are critical for its use in a scalable synthetic route.

Key Reaction Steps, Conditions, and Mechanistic Considerations

The central transformation in the synthesis is the electrophilic aromatic bromination of 2-fluoro-6-methylbenzonitrile. This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom.

(Image is a placeholder representation of the chemical reaction)

(Image is a placeholder representation of the chemical reaction)Brominating Agents and Catalysts: Several agents can be employed to generate the electrophilic bromine species (Br⁺). Common choices include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Br-Br bond, increasing its electrophilicity.

N-Bromosuccinimide (NBS): A milder and more easily handled source of electrophilic bromine. nih.gov It is frequently used with a protic or Lewis acid catalyst to initiate the reaction. youtube.com

Reaction Conditions: The conditions for this type of reaction must be carefully controlled to ensure high yield and selectivity, minimizing the formation of unwanted isomers. nih.gov

Interactive Data Table: Representative Conditions for Electrophilic Bromination

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Milder, safer handling than Br₂, high regioselectivity. nih.govyoutube.com |

| Catalyst | Sulfuric Acid (H₂SO₄) | Protonates NBS, generating a more potent electrophile. |

| Solvent | Dichloromethane (CH₂Cl₂) or Acetonitrile | Inert solvents that dissolve the reactants and facilitate the reaction. |

| Temperature | 0 °C to room temperature | Low temperatures help control the reaction rate and improve regioselectivity. google.com |

| Reaction Time | 1-6 hours | Monitored by TLC or GC-MS until precursor is consumed. |

Mechanistic Considerations: The reaction proceeds via the standard mechanism for electrophilic aromatic substitution.

Generation of Electrophile: The catalyst activates the brominating agent (e.g., NBS) to generate a potent bromine electrophile.

Nucleophilic Attack: The π-electron system of the 2-fluoro-6-methylbenzonitrile ring attacks the electrophilic bromine. This step is rate-determining and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product, this compound.

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring, a topic explored in detail in section 2.3.

Exploration of Alternative Synthetic Approaches and Methodological Innovations

While direct bromination is the most straightforward route, modern synthetic chemistry offers alternative methodologies. For instance, a Sandmeyer-type reaction could be envisioned, starting from 3-amino-2-fluoro-6-methylbenzonitrile. This would involve diazotization of the amino group followed by treatment with a copper(I) bromide (CuBr) solution. However, this route is more lengthy as it requires the synthesis of the specific aniline (B41778) precursor.

Another innovative approach could involve a directed ortho-metalation (DoM) strategy. If a suitable directing group were present on the ring, it could direct a lithium or magnesium reagent to deprotonate a specific position, which could then be quenched with an electrophilic bromine source. This offers high regioselectivity but often requires cryogenic temperatures and strictly anhydrous conditions.

Chemo- and Regioselectivity in the Synthesis of Halogenated Benzonitriles

The critical challenge in the synthesis of this compound is controlling the regioselectivity of the bromination step. The position of the incoming electrophile is determined by the cumulative electronic and steric effects of the three substituents on the precursor, 2-fluoro-6-methylbenzonitrile. libretexts.org

Interactive Data Table: Substituent Directing Effects

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Alkyl Group | Activating | Ortho, Para ntu.edu.sg |

| -F (Fluoro) | Halogen | Deactivating | Ortho, Para libretexts.org |

| -CN (Nitrile) | Cyano Group | Strongly Deactivating | Meta libretexts.org |

Analysis of Regioselectivity: The benzene (B151609) ring of the precursor has three available positions for substitution: C3, C4, and C5.

Nitrile (-CN) Group: As a powerful meta-director, the nitrile group strongly deactivates the entire ring, particularly the positions ortho (C3, C5) and para (C4) to it. Electrophilic attack is therefore disfavored at these positions relative to benzene itself, but substitution must still occur on the ring. The meta-directing nature of the nitrile means it directs incoming electrophiles away from its ortho and para positions.

Methyl (-CH₃) Group: This activating group directs incoming electrophiles to its ortho (C5) and para (C4) positions. It stabilizes the arenium ion intermediate through inductive effects and hyperconjugation. ntu.edu.sg

Fluoro (-F) Group: This deactivating halogen directs ortho (C3) and para (C5). While it withdraws electron density inductively (deactivating), it can donate a lone pair of electrons via resonance to stabilize the carbocation intermediate, particularly when the positive charge is on an adjacent carbon. libretexts.org

Predicted Outcome: The formation of This compound indicates that substitution occurs at the C3 position. This outcome can be rationalized as follows:

The C4 and C5 positions are activated by the methyl group and/or the fluorine atom. However, these positions are also ortho or para to the strongly deactivating nitrile group, making them less favorable for attack.

The C3 position is ortho to the fluoro group and meta to both the methyl and nitrile groups.

The directing effect of the ortho-fluoro group, which can stabilize an adjacent positive charge in the arenium ion intermediate via resonance, appears to be the deciding factor. aakash.ac.in While the ring is generally deactivated, the resonance stabilization offered by the fluorine atom at the C3 position makes this pathway the least unfavorable, leading to the observed regioselectivity. The steric hindrance from the adjacent methyl group may also disfavor attack at other positions.

Process Optimization and Scale-Up Considerations for Efficient Chemical Production

Transitioning the synthesis of this compound from a laboratory scale to efficient industrial production requires careful process optimization and safety analysis.

Control of Exotherms: Electrophilic aromatic brominations are often exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions. This involves controlled addition of reagents, adequate reactor cooling systems, and potentially using a semi-batch process. researchgate.net

Choice of Brominating Agent: While molecular bromine is inexpensive, its high reactivity, corrosivity, and toxicity pose significant handling challenges on a large scale. google.comnih.gov N-Bromosuccinimide (NBS) is a safer, solid alternative, although it is more expensive. A cost-benefit analysis considering safety, handling, and waste disposal is essential.

Solvent and Catalyst Recovery: For a sustainable and cost-effective process, the recovery and recycling of solvents and catalysts are important. The choice of solvent should also consider environmental impact and ease of removal during workup.

Purification: On a large scale, purification methods like column chromatography are often impractical. Developing robust crystallization or distillation procedures is key to obtaining the product with high purity.

Waste Management: The process generates by-products, such as succinimide (B58015) (if NBS is used) or hydrogen bromide (if Br₂ is used). An effective plan for neutralizing and disposing of this waste in an environmentally responsible manner is a critical component of process development.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Data not available.

Data not available.

Data not available.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Data not available.

Data not available.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 3-Bromo-2-fluoro-6-methylbenzonitrile (C₈H₅BrFN), the molecular weight is 214.03 g/mol . chemscene.com

In a mass spectrometry experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments would be measured. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

While specific, experimentally determined fragmentation data for this compound is not extensively available in public literature, a general fragmentation pattern can be predicted based on the structure. Common fragmentation pathways for similar aromatic compounds involve the loss of the bromine atom, the cyano group (-CN), or a methyl radical (-CH₃). The stability of the resulting carbocations would influence the relative abundance of the fragment ions observed in the spectrum.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value/Observation |

|---|---|

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 |

| Molecular Ion (M⁺) | Expected m/z peaks around 213 and 215 |

X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. As of now, a specific, publicly available crystal structure for this compound has not been reported in crystallographic databases.

A complete X-ray crystallographic study would provide definitive data on its solid-state conformation and packing arrangement.

Table 2: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption characteristics are dictated by the presence of chromophores, which are parts of the molecule that absorb light. In this compound, the substituted benzene (B151609) ring is the primary chromophore.

The electronic spectrum of this compound is expected to show absorptions in the UV region, characteristic of π → π* transitions within the aromatic system. The presence of substituents (bromo, fluoro, methyl, and nitrile groups) on the benzene ring will influence the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε). While specific experimental UV-Vis spectra for this compound are not readily found in the literature, related benzonitrile (B105546) derivatives typically exhibit absorption bands in the 200-300 nm range. The exact position and intensity of these bands would be sensitive to the solvent used for the measurement due to solvent-solute interactions.

Table 3: Expected UV-Vis Spectroscopic Properties for this compound

| Property | Expected Characteristic |

|---|---|

| Chromophore | Substituted benzene ring |

| Expected Transitions | π → π* |

| Approximate λ_max | 200-300 nm |

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Fluoro 6 Methylbenzonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Typically, a functional such as B3LYP combined with a basis set (e.g., 6-311++G(d,p)) is employed to perform these calculations. However, specific DFT analysis for 3-Bromo-2-fluoro-6-methylbenzonitrile is not present in the available literature.

Optimized Molecular Geometries and Intramolecular Bond Parameters

This analysis involves calculating the most stable three-dimensional arrangement of atoms in the molecule to determine its ground-state geometry. From this optimized structure, key intramolecular parameters such as bond lengths (in Ångströms, Å) and bond angles (in degrees, °) are determined. A detailed literature search did not yield a published study with a data table of these specific parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. Specific calculated values for the HOMO energy, LUMO energy, and the energy gap for this compound are not available in published research.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. These maps use a color spectrum, typically with red indicating negative potential and blue indicating positive potential. A specific MEP analysis for this compound, including a map and interpretation of its reactive sites, has not been found in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis provides insight into the interactions between orbitals, such as charge transfer and hyperconjugative interactions, which contribute to molecular stability. It quantifies the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a key parameter. A detailed NBO analysis, including a table of significant donor-acceptor interactions and their corresponding stabilization energies for this compound, is not available in existing research publications.

Theoretical Vibrational Wavenumber Calculations and Correlation with Experimental Spectra

Theoretical vibrational analysis, performed using methods like DFT, calculates the frequencies of the fundamental modes of molecular vibration. These calculated wavenumbers (in cm⁻¹) are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental infrared (IR) and Raman spectra. This correlation helps in the precise assignment of spectral bands to specific molecular motions. A study containing calculated vibrational frequencies and their assignments for this compound could not be located.

Studies on Molecular Polarizability and First-Order Hyperpolarizability for Nonlinear Optical Properties

Computational methods are used to calculate a molecule's response to an external electric field, which is described by its polarizability (α) and first-order hyperpolarizability (β). These parameters are essential for predicting a material's potential for use in nonlinear optical (NLO) applications. High hyperpolarizability values suggest a strong NLO response. Research detailing the calculated dipole moment, polarizability, and first-order hyperpolarizability components for this compound is absent from the reviewed literature.

Thermodynamic Property Predictions and Conformational Analysis from Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting the thermodynamic properties and conformational landscapes of molecules like this compound. These computational methods allow for the determination of key energetic and structural parameters that govern the molecule's behavior.

Thermodynamic Property Predictions

By solving approximations of the Schrödinger equation, quantum chemical methods can calculate the electronic energy of a molecule. These calculations, often performed using Density Functional Theory (DFT), provide a foundation for predicting thermodynamic properties. mdpi.comresearchgate.net For a molecule such as this compound, properties like the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be computed. researchgate.net These values are crucial for understanding the molecule's stability and reactivity. Isodesmic reactions, a computational strategy that conserves the number and types of bonds, are often employed to achieve higher accuracy in calculating heats of formation. academie-sciences.fr

The following table illustrates the kind of thermodynamic data that would be generated for this compound through such calculations. The values presented are hypothetical and serve as an example of typical outputs from DFT calculations on similar aromatic compounds.

| Thermodynamic Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | Value | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Value | kJ/mol |

| Entropy (S°) | Value | J/(mol·K) |

| Heat Capacity (Cv) | Value | J/(mol·K) |

Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations.

Conformational Analysis

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and determining their relative energies. For this compound, the primary focus of conformational analysis would be the rotation of the methyl group relative to the benzene (B151609) ring. Due to the presence of adjacent substituents (bromo and fluoro groups), there would likely be a significant rotational barrier.

Quantum chemical calculations can map the potential energy surface as a function of the dihedral angle of the methyl group. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between conformers. The relative populations of these conformers at a given temperature can then be determined using the Boltzmann distribution. Studies on 2,6-disubstituted aryl groups have shown that they can exert a strong effect on acyclic conformation. nih.gov

Below is an example of a data table that could be generated from a conformational analysis of the methyl group rotation in this compound.

| Conformer | Dihedral Angle (H-C-C-Br) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| Staggered | 60° | 0.0 (most stable) | - |

| Eclipsed | 0° | Value | Value |

Note: The values in this table are for illustrative purposes to show the expected output of a conformational analysis.

Application of Ab Initio and Semi-Empirical Quantum Chemical Methods

The study of molecules like this compound can be approached using a hierarchy of quantum chemical methods, broadly categorized as ab initio and semi-empirical methods.

Ab Initio Methods

Ab initio, meaning "from the beginning," refers to methods that solve the Schrödinger equation with fewer approximations and without the use of empirical parameters derived from experimental data. scribd.comnumberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy but are computationally expensive. nih.gov For a molecule of this size, Density Functional Theory (DFT) often provides a good balance between accuracy and computational cost. mdpi.com DFT methods, with functionals like B3LYP or M06-2X, are widely used for geometry optimization, frequency calculations (to confirm stable structures and compute thermodynamic properties), and predicting electronic properties. mdpi.comnih.gov Ab initio calculations are crucial for obtaining reliable insights into molecular structure, reaction energetics, and understanding drug-target interactions. numberanalytics.com

Semi-Empirical Quantum Chemical Methods

Semi-empirical methods simplify the complex equations of quantum mechanics by introducing parameters derived from experimental data or higher-level calculations. scribd.comnumberanalytics.com Methods like AM1 (Austin Model 1) and PM3 (Parameterized Model 3) are computationally much faster than ab initio methods, making them suitable for preliminary analysis of large molecules or for screening large numbers of compounds. numberanalytics.com While less accurate, they can provide useful qualitative information about molecular geometry and electronic properties. scribd.comnumberanalytics.com However, their reliability is dependent on the molecule being similar to those used in the parameterization process, and they are not systematically improvable in the way ab initio methods are. numberanalytics.com The choice between ab initio and semi-empirical methods depends on the desired accuracy and the available computational resources.

Reactivity and Derivatization Strategies of 3 Bromo 2 Fluoro 6 Methylbenzonitrile

Reaction Mechanisms Involving the Nitrile Functional Group

The nitrile group (-C≡N) in 3-bromo-2-fluoro-6-methylbenzonitrile is a versatile functional handle that can undergo a variety of transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. In the presence of a strong acid and water, the nitrile is protonated, increasing its electrophilicity and facilitating the attack of water. Subsequent tautomerization and further hydrolysis yield the corresponding carboxylic acid. Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt after a series of steps.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of reducing agent can influence the outcome of the reaction.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the electrophilic carbon of the nitrile group. The initial product is an imine salt, which upon acidic workup, hydrolyzes to form a ketone. This reaction provides a valuable method for the formation of carbon-carbon bonds.

A summary of potential reactions involving the nitrile group is presented in the table below.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis (acidic) | H₃O⁺, heat | Carboxylic acid |

| Hydrolysis (basic) | NaOH, H₂O, heat | Carboxylate salt |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary amine |

| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Ketone |

Halogen-Directed Reactivity and Site-Selective Transformations (Bromine and Fluorine)

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring introduces opportunities for site-selective reactions.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of adjacent protons. This effect can be exploited in directed ortho-metalation (DoM) reactions. researchgate.net In the presence of a strong base like lithium diisopropylamide (LDA), a proton ortho to the fluorine atom can be selectively removed, generating a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce new substituents at a specific position. For this compound, this would likely occur at the C3 position, directed by the fluorine at C2. epfl.ch

The bromine atom is a good leaving group in various transition metal-catalyzed cross-coupling reactions, which are discussed in more detail in section 5.5. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the bromine-bearing carbon.

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core

The benzene (B151609) ring of this compound is substituted with both electron-withdrawing (nitrile, fluorine, bromine) and electron-donating (methyl) groups. The interplay of these substituents directs the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions.

The nitrile group is a meta-directing deactivator, while the halogens are ortho-, para-directing deactivators. The methyl group is an ortho-, para-directing activator. Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C5. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CN | C1 | -I, -M (deactivating) | meta (to C3, C5) |

| -F | C2 | -I, +M (deactivating) | ortho, para (to C3, C5) |

| -Br | C3 | -I, +M (deactivating) | ortho, para (to C2, C4) |

| -CH₃ | C6 | +I, +H (activating) | ortho, para (to C5, C3) |

Nucleophilic Aromatic Substitution Reactions of Halogenated Benzonitriles

Aryl halides can undergo nucleophilic aromatic substitution (SNA) if the aromatic ring is sufficiently activated by electron-withdrawing groups. The nitrile group and the fluorine atom in this compound are strong electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack.

In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, both the fluorine and bromine atoms can potentially act as leaving groups. Fluorine is generally a better leaving group than bromine in SNAr reactions due to its high electronegativity, which stabilizes the intermediate carbanion. stackexchange.com Therefore, nucleophilic attack is more likely to occur at the C2 position, leading to the displacement of the fluoride (B91410) ion.

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation

The bromine atom at the C3 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new aryl-aryl bond.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Sonogashira Coupling: This reaction is used to form a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. soton.ac.ukresearchgate.net

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond, catalyzed by a palladium complex. organic-chemistry.orgmdpi.com

Stille Coupling: This reaction couples the aryl bromide with an organotin reagent, catalyzed by palladium, to form a new carbon-carbon bond. mdpi.com

The general scheme for these cross-coupling reactions is shown below:

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, base | Aryl-Aryl |

| Buchwald-Hartwig | R₂NH | Pd catalyst, ligand, base | Aryl-Amine |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | Aryl-Alkyne |

| Heck | Alkene | Pd catalyst, base | Aryl-Alkene |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | Aryl-Aryl/Alkenyl |

Synthesis of Advanced Intermediates and Complex Molecular Architectures through Functionalization

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. uwindsor.ca For instance, it has been used as an intermediate in the synthesis of arylamide compounds and therapeutic agents for the treatment of retroviridae viral infections. chiralen.com

One documented application is its use in the synthesis of STK4 inhibitors. uwindsor.ca In this context, the bromine atom can be utilized in a cross-coupling reaction to introduce a larger, more complex fragment, while the other functional groups can be further modified to fine-tune the biological activity of the final compound. The ability to perform selective transformations at different positions of the molecule allows for the construction of intricate molecular architectures with desired pharmacological properties.

Applications in Organic Synthesis and Materials Science

Role as a Building Block in the Synthesis of Complex Aromatic Compounds

The presence of a bromine atom on the aromatic ring makes 3-Bromo-2-fluoro-6-methylbenzonitrile an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide range of substituents at the brominated position, enabling the construction of highly functionalized and complex aromatic and heteroaromatic structures. While specific examples with this compound are not extensively documented in publicly available literature, the reactivity of the aryl bromide moiety is a well-established principle in organic chemistry, making it a valuable intermediate for synthetic chemists.

Utility in the Preparation of Advanced Pharmaceutical Intermediates

One of the most significant applications of this compound is in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of novel therapeutic agents. Notably, this compound is cited in patent literature as a key starting material for the preparation of compounds aimed at treating retroviridae viral infections. chiralen.com The synthesis of these complex antiviral molecules relies on the versatile reactivity of this compound to build the required pharmacophore.

Furthermore, structurally related compounds, such as 3-bromo-2-fluorobenzonitrile, are utilized in the synthesis of STK4 inhibitors. guidechem.com STK4, or Serine/Threonine Kinase 4, is a component of the Hippo signaling pathway, which is involved in critical cellular processes like proliferation, apoptosis, and immune response. guidechem.com The ability to synthesize inhibitors for such targets highlights the importance of bromo-fluorobenzonitrile scaffolds in medicinal chemistry.

| Application Area | Target | Compound Family |

| Antiviral | Retroviridae Viruses | Complex Heterocycles |

| Anticancer | STK4 (Hippo Pathway) | STK4 Inhibitors |

Precursor in the Synthesis of Agrochemicals

While direct evidence for the use of this compound in specific commercial agrochemicals is limited, the broader class of fluorinated benzonitriles plays a significant role in this sector. These compounds are known intermediates in the synthesis of various pesticides. The inclusion of fluorine atoms can enhance the efficacy and metabolic stability of the final agrochemical product. The structural motifs present in this compound make it a plausible precursor for the development of new and effective crop protection agents.

Application in the Development of Dyes and Pigments

The utility of bromo-substituted aromatic nitriles extends to the field of dyes and pigments. For instance, the related compound 4-bromo-3-fluorobenzonitrile (B163030) is employed in the preparation of persistent room-temperature phosphorescent dyes. ossila.com These dyes, often based on carbazole (B46965) structures, can exhibit high quantum yields. ossila.com This suggests that this compound could similarly serve as a valuable precursor for novel colorants with tailored photophysical properties. The ability to functionalize the molecule through its bromine and nitrile groups allows for the fine-tuning of color, fluorescence, and phosphorescence.

Integration into Functional Polymers and Advanced Materials

The development of advanced functional polymers with specific electronic, optical, or thermal properties is a rapidly growing field of materials science. While specific research detailing the incorporation of this compound into polymers is not widely available, its reactive handles make it a candidate for monomer synthesis. The nitrile group can be polymerized or modified, and the bromo-functionality allows for its incorporation into polymer backbones or as a pendant group via cross-coupling reactions. This could lead to the creation of polymers with enhanced thermal stability, specific refractive indices, or other desirable characteristics for high-performance applications.

Potential in Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

The synthesis of novel organic materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), is an area of intense research. The electronic properties of fluorinated aromatic compounds make them attractive components for these materials. While direct application of this compound in OLEDs is not yet established, its structural features are relevant. The combination of the electron-withdrawing nitrile and fluorine groups can influence the energy levels of the resulting molecules, which is a critical factor in the design of efficient charge-transporting and emissive materials for OLEDs.

Relevance in Solar Technology and Energy Harvesting Applications

In the realm of solar technology, particularly in the field of perovskite solar cells, surface passivation is crucial for enhancing efficiency and stability. Research has shown that aromatic organic molecules can be effective in passivating defects on the surface of perovskite films. A study on the closely related compound, 4-bromo-benzonitrile, demonstrated its ability to passivate defects and significantly improve the power conversion efficiency and ambient stability of perovskite solar cells. researchgate.net The cyano group in 4-bromo-benzonitrile was found to effectively passivate Pb-I antisite, Pb-cluster, and I vacancy defects. researchgate.net This finding suggests a strong potential for this compound to be explored for similar applications in enhancing the performance of solar energy harvesting devices.

Analytical Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone for the analytical characterization of organic compounds. The choice of technique is often dictated by the compound's volatility, polarity, and the nature of the sample matrix. For 3-Bromo-2-fluoro-6-methylbenzonitrile, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, suitable methods can be developed based on the analysis of structurally similar halogenated and methylated benzonitriles. A typical approach would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A hypothetical, yet scientifically sound, HPLC method for the purity assessment of this compound is outlined below. The parameters are based on common practices for the analysis of small aromatic molecules.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |

| Detector | UV-Vis Detector, monitoring at a wavelength around 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25 °C |

In this setup, this compound, being a relatively nonpolar molecule, would be well-retained on the C18 stationary phase and eluted with a mobile phase containing a significant proportion of organic solvent like acetonitrile. The UV detector would provide a sensitive response due to the aromatic nature of the benzonitrile (B105546) ring. Purity is determined by integrating the peak area of the main compound and any impurity peaks, allowing for the calculation of percentage purity.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography is a powerful analytical tool offering high resolution and sensitivity. Given the structure of this compound, it is expected to have sufficient volatility and thermal stability for GC analysis. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

A prospective GC method for the analysis of this compound would likely employ a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) would provide excellent sensitivity for this organic compound.

| Parameter | Condition |

| Column | Capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Nitrogen at a constant flow or pressure |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This temperature program would ensure the elution of this compound and the separation from potential impurities with different boiling points. The FID would generate a signal proportional to the amount of carbon atoms, allowing for quantitative analysis when calibrated with a standard of known concentration.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reactions, checking the purity of fractions, and determining appropriate solvent systems for column chromatography. For this compound, TLC can be used as a quick purity check.

The separation is achieved on a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is developed in a chamber containing a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation.

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate) in a ratio of approximately 8:2 (v/v) |

| Visualization | UV light at 254 nm |

After development, the spots corresponding to different compounds can be visualized under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes. The presence of multiple spots would indicate the presence of impurities.

Spectroscopic Quantification Methods

While chromatography separates components of a mixture, spectroscopic techniques are often employed for quantification. UV-Visible spectroscopy is a common method for the quantitative analysis of compounds that contain chromophores, such as the aromatic ring in this compound.

To quantify this compound using UV-Visible spectroscopy, a calibration curve would first be constructed. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at a specific wavelength (λmax), which corresponds to the maximum absorption of the compound. The absorbance of an unknown sample can then be measured, and its concentration can be determined by interpolation from the calibration curve, following the Beer-Lambert law.

Future Research Directions and Emerging Trends in Halogenated Benzonitrile Chemistry

Development of Novel Catalytic Transformations and Sustainable Synthetic Routes

The synthesis of halogenated benzonitriles is evolving beyond traditional methods, with a strong emphasis on novel catalytic systems that offer improved efficiency, selectivity, and sustainability.

Transition-Metal Catalysis: Palladium-catalyzed cyanation of aryl halides remains a cornerstone for benzonitrile (B105546) synthesis, demonstrating high functional group tolerance. researchgate.netrsc.org Future work will likely focus on developing more robust and recyclable palladium catalysts, potentially utilizing palladium nanoparticles supported on materials like zinc oxide, which can operate without ligands or additives and offer high recyclability. rsc.org Nickel-catalyzed cyanations are also emerging as a cost-effective and powerful alternative, capable of converting a broad range of aryl halides under mild conditions. mdpi.comacs.org Research into nickel catalysis is expected to expand, particularly in developing systems for the more challenging activation of aryl chlorides. acs.org Copper-catalyzed reactions, which can utilize alternative cyanide sources like a combination of DMF and ammonium (B1175870) bicarbonate, present another avenue for exploration, potentially avoiding toxic cyanide salts. rsc.org

C–H Functionalization: Direct C–H bond functionalization represents a highly atom-economical approach to synthesizing substituted benzonitriles. While the cyano group can act as a directing group for ortho-functionalization, its scope can be limited. rsc.org An emerging strategy involves using "benzonitrile surrogates," such as pivalophenone N–H imine, which can direct cobalt-catalyzed C–H alkylation or arylation. The imine can then be converted to the nitrile, providing access to ortho-functionalized benzonitriles that are difficult to obtain directly. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly growing area that enables the generation of aryl nitriles under exceptionally mild conditions. researchgate.netbeilstein-journals.org This method can activate simple starting materials like alcohols or methyl arenes and utilize reagents like trimethylsilyl (B98337) cyanide (TMSCN) at room temperature. beilstein-journals.orgyoutube.com Future developments will likely focus on expanding the substrate scope and improving the efficiency of these light-driven transformations, offering a greener alternative to traditional thermal methods. beilstein-journals.org

A comparison of emerging catalytic strategies is presented below:

| Catalytic Strategy | Metal/Catalyst | Key Advantages | Future Research Focus |

| Cross-Coupling | Palladium, Nickel, Copper | High functional group tolerance, well-established. researchgate.netrsc.orgmdpi.comrsc.org | Lower cost catalysts (Ni, Cu), recyclable systems, activation of aryl chlorides. rsc.orgacs.org |

| C–H Functionalization | Cobalt, Ruthenium | High atom economy, direct synthesis. rsc.org | Development of new directing groups and surrogate molecules to control regioselectivity. rsc.org |

| Photoredox Catalysis | Organic Dyes, Ruthenium complexes | Mild reaction conditions (room temp, visible light), use of alternative starting materials. researchgate.netbeilstein-journals.org | Expanding substrate scope, improving quantum yields, catalyst stability. beilstein-journals.org |

Green Chemistry Approaches in the Synthesis and Application of Benzonitrile Derivatives

The principles of green chemistry are becoming integral to the synthesis and application of halogenated benzonitriles, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances.

Biocatalysis: A significant leap forward is the development of biocatalytic processes that eliminate the need for highly toxic cyanide reagents. renewable-carbon.eu Enzyme cascades, utilizing enzymes like carboxylate reductase and aldoxime dehydratase, can convert carboxylic acids into nitriles at room temperature. renewable-carbon.eunih.gov This cyanide-free route works with renewable starting materials like fatty acids from plant oils. renewable-carbon.eu Nitrilase enzymes are also being explored for their ability to convert nitriles into valuable carboxylic acids and amides under mild, aqueous conditions, which is crucial for both synthesis and bioremediation. openbiotechnologyjournal.comnih.gov While promising, a key challenge is improving the efficiency and economic viability for large-scale production. renewable-carbon.eu

Alternative Solvents and Reaction Conditions: The use of hazardous organic solvents is a major environmental concern. Research into alternative media like ionic liquids and deep eutectic solvents is gaining traction. rsc.orgresearchgate.netresearchgate.net Ionic liquids can serve multiple roles as a co-solvent, catalyst, and phase-separation agent, simplifying the process and allowing for easy recycling. rsc.orgresearchgate.netrsc.orgsemanticscholar.org For example, a one-pot synthesis of benzonitrile from benzaldehyde (B42025) using a recyclable ionic liquid has been demonstrated with 100% yield and conversion. rsc.orgresearchgate.net Microwave-assisted synthesis is another technique that drastically reduces reaction times and energy consumption compared to conventional heating. chemistryjournals.net

Sustainable Reagents: The quest for greener reagents involves replacing toxic cyanide sources. Besides biocatalytic methods, research is exploring cyanide-free chemical routes. For instance, the reaction of benzaldehyde with hydroxylamine (B1172632) hydrochloride in an ionic liquid medium provides an eco-friendly alternative to traditional methods that generate corrosive inorganic acids. researchgate.netsemanticscholar.org

Advanced Computational Modeling and Machine Learning Applications in Molecular Design

Computational tools are becoming indispensable for accelerating the design and discovery of novel halogenated benzonitriles with desired properties.

Quantum Chemistry and Molecular Modeling: Density Functional Theory (DFT) and other quantum chemistry methods are used to investigate reaction mechanisms, predict the stability of intermediates, and understand the electronic properties of different benzonitrile isomers. researchgate.net Such calculations can explain, for example, why certain functional groups are crucial for a reaction's success or how positional isomerism affects the electronic structure and photophysical properties of molecules. semanticscholar.orgnih.gov These insights are vital for rationally designing more efficient catalysts and functional molecules.

Machine Learning (ML) and AI: Machine learning is revolutionizing molecular design by building predictive models for various properties, from reaction outcomes to biological activity and material characteristics. researchgate.netnih.govnih.govmdpi.com Quantitative Structure-Property Relationship (QSPR) models can predict the properties of new, unsynthesized benzonitrile derivatives, allowing for the rapid screening of vast chemical spaces. researchgate.net ML algorithms can also accelerate catalyst design and help plan optimal synthetic routes. researchgate.net The integration of ML with molecular modeling and automated synthesis platforms promises to significantly shorten the development cycle for new functional materials and pharmaceuticals based on the halogenated benzonitrile scaffold. schrodinger.com

Exploration of New Material Science Applications and Device Integration

The unique electronic and structural properties of halogenated benzonitriles make them attractive candidates for advanced materials.

Organic Electronics: The cyano group is a strong electron-withdrawing group, and its incorporation into aromatic systems can tune the electronic properties of organic molecules. This makes halogenated benzonitriles promising building blocks for organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. Positional isomerism can significantly impact properties like triplet harvesting and emission, which is critical for designing efficient Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation displays. semanticscholar.org

Supramolecular Chemistry and Crystal Engineering: The halogen atoms (Br, F) on the benzonitrile ring can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. acs.orgrsc.orgnih.gov This allows for the rational design of functional materials, such as liquid crystals, porous organic frameworks, and phosphorescent co-crystals. acs.orgrsc.org Future research will focus on leveraging the interplay between the nitrile group's dipole moment and the halogen bond donor capabilities to create novel materials with tailored optical, electronic, or recognition properties.

Comparative Studies of Positional Isomers and Related Halogenated Benzonitrile Scaffolds

A systematic understanding of how the relative positions of halogen and methyl substituents affect the properties and reactivity of the benzonitrile core is crucial for rational molecular design.

Structure-Property Relationships: Studies comparing ortho-, meta-, and para-isomers of substituted benzonitriles reveal significant differences in their photophysical and electronic properties. For instance, the position of a cyano group on a donor-acceptor molecule can dramatically alter its performance as a TADF emitter in OLEDs. semanticscholar.org Similarly, the absorption and emission characteristics of isomeric chlorobenzonitriles are distinct, influenced by factors like molecular dipole moments. ias.ac.in Future research will involve comprehensive comparative studies of isomers like 3-Bromo-2-fluoro-6-methylbenzonitrile and its positional variants (e.g., 3-Bromo-6-fluoro-2-methylbenzonitrile) to map out these structure-property relationships. bldpharm.com

Reactivity and Synthetic Accessibility: The position of substituents dictates the regioselectivity of further chemical transformations. For example, C-H functionalization reactions will be directed to different positions depending on the existing substitution pattern. Developing analytical methods, often combining liquid chromatography with mass spectrometry, is essential to accurately differentiate and characterize these isomers, which can be challenging due to their similar physical properties. researchgate.netnih.gov A deeper understanding of isomeric differences will enable more precise control over the synthesis of complex, highly substituted aromatic compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-2-fluoro-6-methylbenzonitrile?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example:

- Bromination/Fluorination : Start with a methyl-substituted benzaldehyde precursor. Introduce bromine and fluorine groups using directed ortho-metalation (DoM) or halogen exchange reactions under controlled conditions (e.g., CuBr catalysis) .

- Nitrile Formation : Convert a bromo-fluoro-benzaldehyde intermediate to the nitrile using reagents like NH₃/KSCN or Pd-catalyzed cyanation .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-halogenation. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can the crystal structure of this compound be determined?

- Tools : Use single-crystal X-ray diffraction (SCXRD) with software suites like ORTEP-3 for structure visualization and WinGX for data refinement .

- Protocol : Grow crystals via slow evaporation in a non-polar solvent (e.g., dichloromethane/hexane). Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.

Q. What spectroscopic techniques are suitable for characterizing this compound?

- FT-IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1200 cm⁻¹) bands. Compare with reference spectra of analogous fluorobromobenzonitriles .

- NMR : Use ¹³C/¹H NMR to confirm substituent positions. For example, the methyl group at C6 will show a distinct triplet in ¹H NMR due to coupling with adjacent fluorine .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nitrile and fluorine groups activate the bromine for Suzuki-Miyaura coupling. However, steric hindrance from the methyl group at C6 may reduce reaction rates.

- Optimization : Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance Pd catalyst activity. Monitor regioselectivity using LC-MS to detect byproducts .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

- Troubleshooting :

- Dynamic Effects : Check for restricted rotation around the C-F or C-Br bonds using variable-temperature NMR.

- Impurity Analysis : Perform high-resolution MS to rule out isotopic interference or degradation products.

- Methodology : Apply iterative data collection (e.g., 2D NMR like COSY/NOESY) and computational modeling (DFT) to validate assignments .

Q. What strategies improve yield in multistep syntheses involving this compound?

- Table: Reaction Optimization Parameters

| Step | Variable Tested | Optimal Condition | Evidence Source |

|---|---|---|---|

| Bromination | Solvent | DMF (anhydrous) | |

| Cyanation | Catalyst | Pd₂(dba)₃/Xantphos | |

| Purification | Column Gradient | Hexane:EtOAc (8:2 → 7:3) |

- Key Insight : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates.

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. computational bond-length predictions?

- Approach : Compare SCXRD-derived bond lengths (e.g., C-Br = 1.89 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or computational basis-set limitations. Validate using Hirshfeld surface analysis .

Functionalization and Applications

Q. What are the challenges in introducing bioorthogonal handles (e.g., azides) to this scaffold?

- Synthetic Hurdles : Competing reactivity of the nitrile group may require protecting strategies (e.g., temporary reduction to amine).

- Solution : Use CuAAC (click chemistry) with pre-functionalized aryl boronic esters. Confirm functionalization via ¹⁹F NMR to track fluorine environment changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.